1-Methylindolin-3-ol
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Overview
Description
1-Methylindolin-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylindolin-3-ol typically involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the regioselective Heck reaction of aryl triflate with but-3-en-1-ol, followed by several steps to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and inexpensive inorganic bases as catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylindolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1-Methylindolin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylindolin-3-ol involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Oxindole derivatives: Used in the synthesis of pharmaceuticals and natural products.
Uniqueness: 1-Methylindolin-3-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindol-3-ol |
InChI |
InChI=1S/C9H11NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 |
InChI Key |
BWQZQQAIJBDGBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)O |
Origin of Product |
United States |
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